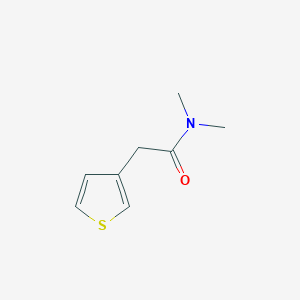

N,N-dimethyl-2-thiophen-3-ylacetamide

Description

N,N-Dimethyl-2-thiophen-3-ylacetamide is a substituted acetamide featuring a thiophene ring at the 2-position of the acetamide backbone and dimethyl substitution at the nitrogen atom. The thiophene moiety, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties, while the N,N-dimethyl group reduces hydrogen-bonding capacity compared to primary or secondary amides.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

N,N-dimethyl-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C8H11NOS/c1-9(2)8(10)5-7-3-4-11-6-7/h3-4,6H,5H2,1-2H3 |

InChI Key |

YCGABSVLFFNFDM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-thiophen-3-ylacetamide typically involves the reaction of thiophene derivatives with dimethylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-thiophen-3-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halides, alkoxides, dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkoxylated thiophene derivatives.

Scientific Research Applications

N,N-dimethyl-2-thiophen-3-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the synthesis of long-chain fatty acids, thereby affecting cell membrane integrity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares a heterocyclic substituent (thiazole) but differs in backbone substitution (dichlorophenyl vs. thiophen-3-yl). Key distinctions:

- Hydrogen Bonding: The thiazole derivative forms intermolecular N—H⋯N hydrogen bonds, stabilizing its crystal structure. N,N-Dimethyl substitution in the target compound eliminates N—H donors, likely reducing crystalline order and solubility in polar solvents .

Chloroacetamide Herbicides ()

Agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and metolachlor highlight the role of chloro substituents and bulky N-alkyl groups in herbicidal activity. Comparatively:

- Electron-Withdrawing Effects: Chlorine atoms in herbicides increase electrophilicity, enhancing interaction with plant enzyme targets.

- Lipophilicity : N,N-Dimethyl groups may increase the target’s lipophilicity compared to methoxymethyl or propoxyethyl substituents, influencing membrane permeability and environmental persistence .

Thioamide Derivatives ()

Thioamides (e.g., thioacyl-N-phthalimides) differ in their sulfur-for-oxygen substitution at the carbonyl group. Key contrasts:

- Reactivity : Thioamides serve as thioacylating agents in peptide synthesis due to their higher nucleophilicity. The target’s acetamide group is less reactive, favoring stability over synthetic versatility .

- Coordination Chemistry : Thioamides exhibit stronger metal-binding affinity, whereas the target’s dimethylamide group may hinder coordination, limiting use in catalysis or materials science .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Research Implications

- Pharmaceutical Potential: Thiophene’s aromaticity and sulfur atom could facilitate interactions with biological targets (e.g., kinases or GPCRs), warranting further study .

- Agrochemical Limitations : Lack of chloro substituents and strong electron-withdrawing groups may reduce utility as a herbicide compared to alachlor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.